7-Nitro-9-oxofluorene-2-sulfonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H7NO6S |
|---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
7-nitro-9-oxofluorene-2-sulfonic acid |
InChI |
InChI=1S/C13H7NO6S/c15-13-11-5-7(14(16)17)1-3-9(11)10-4-2-8(6-12(10)13)21(18,19)20/h1-6H,(H,18,19,20) |
InChI Key |
RGVQCTWKQKPJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Structural and Electronic Characterization of 7 Nitro 9 Oxofluorene 2 Sulfonic Acid
Spectroscopic Analysis for Elucidation of Molecular Architecture
Spectroscopy serves as a cornerstone for probing the molecular structure of 7-Nitro-9-oxofluorene-2-sulfonic acid. Each technique offers a unique window into the molecule's constituent parts and electronic environment.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would reveal the precise arrangement of substituents on the fluorenone core.
In ¹H NMR, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and the electron-withdrawing groups. The protons on the ring containing the sulfonic acid group and those on the ring with the nitro group would exhibit unique chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) based on their proximity to these functional groups and neighboring protons. For instance, protons ortho to the strongly withdrawing nitro group are expected to be shifted significantly downfield.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C9) of the fluorenone system would be readily identifiable by its characteristic chemical shift far downfield (often >190 ppm). The carbons directly attached to the nitro and sulfonic acid groups would also exhibit distinct shifts, influenced by the electronic effects of these substituents. Analysis of related compounds like 4-Nitrotoluene-2-sulfonic Acid can provide comparative data for expected chemical shifts. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituted fluorenone and aromatic sulfonic acid derivatives. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| ¹H | H1 | ~8.0-8.2 | Ortho to sulfonic acid group |
| H3 | ~7.8-8.0 | Meta to sulfonic acid group | |
| H4 | ~7.6-7.8 | Para to sulfonic acid group | |
| H5 | ~7.7-7.9 | Ortho to carbonyl, adjacent to nitro-substituted ring | |
| H6 | ~8.3-8.5 | Ortho to nitro group | |
| H8 | ~8.8-9.0 | Ortho to both carbonyl and nitro group | |
| ¹³C | C9 (C=O) | >190 | Ketone carbonyl carbon |
| C2 (-SO₃H) | ~140-150 | Carbon bearing sulfonic acid | |
| C7 (-NO₂) | ~145-155 | Carbon bearing nitro group | |
| Aromatic C-H | ~120-135 | Protonated aromatic carbons | |
| Aromatic Quaternary C | ~130-145 | Unprotonated aromatic carbons (bridgehead, etc.) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for identifying the specific functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by several key absorption bands. ntu.edu.sg A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone group is expected around 1710-1730 cm⁻¹. chegg.com The nitro group (NO₂) would give rise to two distinct, strong stretching vibrations: an asymmetric stretch typically near 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The sulfonic acid group (SO₃H) also presents characteristic absorptions, including strong S=O stretching bands in the 1300-1420 cm⁻¹ region and an S-O stretch around 1030-1080 cm⁻¹. The broad O-H stretching band from the sulfonic acid, often centered around 3000 cm⁻¹, is another key feature. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. chegg.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretching | 1710 - 1730 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong |
| Symmetric Stretching | 1340 - 1380 | Strong | |
| Sulfonic Acid (SO₃H) | O-H Stretching | 2800 - 3200 | Broad, Strong |
| S=O Stretching | 1300 - 1420 | Strong | |
| S-O Stretching | 1030 - 1080 | Strong | |
| Aromatic Rings | C-H Stretching | 3000 - 3100 | Medium-Weak |
| C=C Stretching | 1450 - 1600 | Variable |
Ultraviolet-Visible and Photoluminescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals. The extended π-system of the fluorenone core in this compound is expected to give rise to strong absorptions in the UV-Vis region.
The spectrum would likely show intense bands corresponding to π→π* transitions associated with the aromatic system. researchgate.net The presence of the carbonyl group introduces the possibility of weaker n→π* transitions. The nitro and sulfonic acid groups act as auxochromes that modify the absorption profile. The strongly electron-withdrawing nitro group, in particular, can extend the conjugation and cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 9-fluorenone (B1672902). rsc.org
Photoluminescence spectroscopy investigates the emission of light from excited electronic states. While many nitroaromatic compounds exhibit quenched fluorescence due to efficient intersystem crossing to the triplet state, fluorene (B118485) derivatives can be fluorescent. The fluorescence quantum yields of such substituted molecules are highly dependent on factors like solvent polarity and the specific positions of the functional groups. researchgate.net Any observed emission would likely be significantly Stokes-shifted from the absorption maximum. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a definitive technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₃H₇NO₆S), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula. echemi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways for aromatic sulfonic acids include the loss of the SO₃ group (desulfonation, a loss of 80 Da) or the SO₃H radical. researchgate.netlookchem.com The loss of SO₂ (64 Da) is also a frequently encountered reaction in the mass spectrometry of aromatic sulfonyl compounds. nih.govresearchgate.net Other likely fragments would arise from the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da), as well as the expulsion of the carbonyl group as carbon monoxide (CO, 28 Da). researchgate.net
Table 3: Key Data for Mass Spectrometric Analysis of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₇NO₆S |
| Monoisotopic Mass | 321.00 g/mol |
| Predicted Key Fragment Losses (m/z) | M - SO₃ (Desulfonation) |
| M - SO₂ | |
| M - NO₂ | |
| M - CO |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods reveal the molecule's connectivity and electronic properties, X-ray crystallography provides the unambiguous determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Crystal Packing and Intermolecular Interactions in Fluorene Derivatives
Although a specific crystal structure for this compound is not detailed in the available literature, the principles governing the crystal packing of fluorene and 9-fluorenone derivatives are well-established. iaea.orgroyalsocietypublishing.org The solid-state architecture is dictated by a combination of non-covalent interactions.
The planar, aromatic nature of the fluorenone core strongly favors π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in parallel or offset arrangements. These interactions are fundamental to the packing of many aromatic compounds. researchgate.net
Conformational Analysis in the Crystalline State
In the absence of a definitive crystal structure for this compound, its conformational preferences in the solid state can be inferred from the analysis of related substituted fluorenones and the inherent properties of its functional groups. The fluorenone core is known to be largely planar, and it is anticipated that this planarity would be maintained in the crystalline form of this derivative.
The primary conformational variables to consider are the orientations of the nitro and sulfonic acid groups relative to the fluorene ring. The rotation of these groups around their respective carbon-nitrogen and carbon-sulfur bonds would be influenced by a combination of steric and electronic factors, as well as intermolecular packing forces within the crystal lattice.
Intermolecular Interactions:
The presence of the sulfonic acid group is expected to be a dominant factor in determining the crystal packing due to its capacity for strong hydrogen bonding. researchgate.net The acidic proton of the sulfonic acid group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl and nitro groups, as well as the carbonyl group, can act as hydrogen bond acceptors. It is highly probable that an extensive network of intermolecular hydrogen bonds would be a defining feature of the crystalline structure.
The nitro group, while a poor hydrogen bond acceptor, plays a significant role in crystal packing through dipole-dipole interactions and C-H···O interactions. researchgate.net The packing of nitro-substituted aromatic compounds is often influenced by the need to optimize these electrostatic interactions. researchgate.net
A theoretical analysis of the conformational landscape of ortho-substituted benzenesulfonic acids has shown that intramolecular hydrogen bonds can also play a role in stabilizing certain conformers. mdpi.com While the substituents in this compound are not in ortho positions that would facilitate direct intramolecular hydrogen bonding between them, the possibility of intramolecular C-H···O interactions influencing the precise orientation of the substituent groups cannot be entirely ruled out.
Predicted Conformation:
Based on these considerations, the predicted solid-state conformation of this compound would feature a near-planar fluorenone backbone. The sulfonic acid and nitro groups would likely be oriented to maximize intermolecular hydrogen bonding and dipole-dipole interactions, leading to a highly ordered and stable crystal lattice. The specific torsion angles of the C-S and C-N bonds would be a compromise between minimizing steric hindrance and optimizing these stabilizing intermolecular forces.
Elucidation of Electronic Structure and Charge Distribution
The electronic properties of this compound are profoundly influenced by the presence of the strongly electron-withdrawing nitro and sulfonic acid groups attached to the fluorenone core. These substituents significantly modulate the electron density distribution across the molecule, impacting its reactivity and potential for electronic applications.
Impact of Nitro and Sulfonic Acid Groups on Electron Density and Acceptor Properties
Both the nitro (-NO2) and sulfonic acid (-SO3H) groups are powerful electron-withdrawing groups due to a combination of inductive and resonance effects. The high electronegativity of the oxygen and nitrogen atoms in the nitro group, and the oxygen and sulfur atoms in the sulfonic acid group, leads to a strong inductive pull of electron density from the aromatic ring.
Numerous studies have documented the high electron-withdrawing ability of the nitro group, which can be described by both resonance and inductive effects. researchgate.net This significantly impacts the pi-electron structure of aromatic systems. researchgate.net Similarly, the sulfonic acid group is a known electron-withdrawing substituent. mdpi.com
The presence of these two groups on the fluorenone skeleton will result in a significant decrease in electron density on the aromatic rings, particularly at the ortho and para positions relative to the substituents. This effect is further compounded by the inherent electron-withdrawing nature of the carbonyl group at the 9-position of the fluorenone core. Consequently, the entire fluorenone system in this compound is expected to be highly electron-deficient.
This pronounced electron deficiency enhances the electron acceptor properties of the molecule. The Lowest Unoccupied Molecular Orbital (LUMO) of the compound is expected to be of low energy, making it a good candidate for accepting electrons in charge-transfer processes. Computational studies on nitro-substituted phenanthrene (B1679779) have shown that the presence of nitro groups significantly affects the electronic properties of the aromatic system. yu.edu.jo
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Electron Density on Aromatic Rings | Significantly Decreased | Strong electron-withdrawing effects of -NO2, -SO3H, and C=O groups. |
| Overall Molecular Character | Strong Electron Acceptor | Combination of three powerful electron-withdrawing functionalities. |
| LUMO Energy Level | Low | Enhanced by the cumulative electron-withdrawing nature of the substituents. |
Intramolecular Charge Transfer Characteristics in Functionalized Fluorenones
The arrangement of electron-withdrawing groups on an aromatic core, as seen in this compound, is a key feature of "push-pull" systems when an electron-donating group is also present. While this specific molecule lacks a formal electron-donating group, the concept of intramolecular charge transfer (ICT) is still relevant to understanding its electronic transitions.
In a typical push-pull system, photoexcitation can lead to a transfer of electron density from the donor to the acceptor part of the molecule, resulting in a charge-separated excited state. nih.govresearchgate.net In the case of this compound, while there is no strong donor, the fluorenone core itself can act as the electron source, with the nitro and sulfonic acid groups acting as powerful sinks for electron density.
Upon photoexcitation, it is plausible that a degree of charge redistribution will occur, with electron density shifting from the less substituted aromatic ring of the fluorenone towards the ring bearing the nitro and sulfonic acid groups. This would constitute a form of intramolecular charge transfer, albeit not as pronounced as in classic donor-acceptor systems. The efficiency of this ICT would be influenced by the electronic coupling between the fluorenone core and the substituent groups.
Studies on related push-pull systems have shown that the nature and position of substituents have a significant impact on the charge transfer characteristics. researchgate.net The presence of two strong electron-withdrawing groups in this compound would create a significant electronic polarization within the molecule, which could be further enhanced upon excitation.
Theoretical and Computational Investigations of 7 Nitro 9 Oxofluorene 2 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for determining the ground-state properties of molecules. For 7-Nitro-9-oxofluorene-2-sulfonic acid, DFT calculations would be employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
The presence of strong electron-withdrawing groups—the nitro group (-NO₂) and the sulfonic acid group (-SO₃H)—attached to the electron-accepting 9-fluorenone (B1672902) core significantly influences its electronic properties. DFT calculations can quantify these effects, providing values for key properties such as the total energy, dipole moment, and the distribution of electrostatic potential. These calculations typically show that electron-deficient substituents lead to a stabilization of the molecule's electronic energy levels. mdpi.com
Table 1: Illustrative Ground State Properties Calculated by DFT This table presents typical parameters obtained from DFT calculations for a molecule like this compound. The values are representative and not from a specific study on this compound.
| Property | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -1350 Hartrees |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. | 5.5 Debye |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -8.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -3.9 eV |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method for studying electronically excited states. This approach allows for the calculation of the energies of vertical electronic transitions, which correspond to the absorption of light. By simulating the electronic absorption spectrum, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the fluorenone core is the primary chromophore. The substituents are expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted fluorenone. TD-DFT calculations can model these shifts and help assign the character of the electronic transitions, such as identifying them as π–π* or n–π* transitions, and assessing the degree of intramolecular charge transfer (ICT) upon excitation.
Molecular Orbital Analysis
The behavior of a molecule is largely governed by its molecular orbitals, particularly the frontier orbitals. Analyzing these orbitals provides a conceptual framework for understanding chemical reactivity and electronic transitions.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior.
For this compound, the electron-withdrawing nature of the nitro and sulfonic acid groups is expected to significantly lower the energy of the LUMO. mdpi.com A low-lying LUMO indicates that the molecule is a good electron acceptor, or electrophile. The HOMO, conversely, would be relatively low in energy, suggesting it is a poor electron donor (nucleophile). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. Studies on other fluorenone derivatives confirm that the fluorenone fragment is a promising acceptor unit, often exhibiting deep-lying LUMO energy levels. rsc.org
Table 2: Representative Frontier Molecular Orbital Data for Fluorenone Derivatives This table shows examples of HOMO/LUMO energies for fluorenone and a related derivative, illustrating the typical output of FMO analysis. Data is adapted from a study on fluorenone and fluorenol. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Fluorenone | -7.99 | -1.53 | 6.46 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This method provides a detailed description of charge distribution by calculating the "natural" atomic charges.
Simulation of Spectroscopic Properties
Computational methods are invaluable for simulating and interpreting various types of spectra. By predicting spectra from a molecule's calculated properties, researchers can validate experimental results or predict the spectroscopic signatures of unknown compounds.
For this compound, TD-DFT is the primary tool for simulating the UV-Visible absorption spectrum, as discussed previously. These simulations can reveal how environmental factors, such as the solvent, affect the spectrum—an effect known as solvatochromism. By performing calculations with a polarizable continuum model (PCM), the influence of solvent polarity on the electronic transition energies can be estimated.
In addition to electronic spectra, vibrational spectra, such as Infrared (IR) and Raman spectra, can also be simulated. By performing a frequency calculation after a DFT geometry optimization, the vibrational modes of the molecule can be determined. The resulting simulated IR spectrum, with its characteristic frequencies for C=O, N-O, and S-O stretching vibrations, can be directly compared to experimental data to confirm the molecular structure and the accuracy of the computational model. Studies on fluorenone in different environments have shown that computational simulations can successfully model shifts in absorption bands due to interactions with the surroundings. sonar.ch
Computational Prediction of NMR and UV-Vis Spectra
Detailed computational studies to predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of this compound have not been identified in the surveyed scientific literature. While theoretical investigations of related compounds, such as 9-fluorenone hydrazone, have utilized methods like the Gauge-Independent Atomic Orbital (GIAO) for NMR spectra calculations and Time-Dependent Density Functional Theory (TD-DFT) for electronic absorption spectra, specific data for this compound is not available. researchgate.net
Vibrational Frequency Calculations
Similarly, specific vibrational frequency calculations for this compound using computational methods like Density Functional Theory (DFT) are not present in the available research. DFT calculations have been successfully applied to determine the vibrational frequencies of other complex organic molecules, often showing good agreement with experimental data. researchgate.net However, a dedicated vibrational analysis for the title compound has not been reported.
Mechanistic Studies of Chemical Transformations and Photoreactions
The elucidation of reaction mechanisms is crucial for understanding the chemical reactivity and potential applications of a compound. This section explores the mechanistic aspects of functionalization and photoreactions involving this compound.
Photochemical Reaction Mechanisms and Photoinduced Processes
There is a lack of available scientific literature concerning the specific photochemical reaction mechanisms and photoinduced processes of this compound. While the photochemistry of nitro-aromatic compounds and fluorenone derivatives is a broad area of study, dedicated mechanistic investigations for this particular sulfonic acid have not been reported.
Chemical Reactivity and Derivatization Chemistry of 7 Nitro 9 Oxofluorene 2 Sulfonic Acid
Reactions Involving the Nitro Moiety
The nitro group at the 7-position is a powerful electron-withdrawing group that significantly influences the electronic properties of the fluorenone ring system. This moiety is a primary site for chemical transformations, particularly reduction reactions and in modulating the molecule's electron-acceptor capabilities.
The aromatic nitro group is readily susceptible to reduction, providing a versatile route to other nitrogen-containing functional groups such as amines (amino derivatives) and hydroxylamines. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a nucleophilic and basic amino group, which can be used for further functionalization.
The reduction can be achieved using a variety of reagents and conditions, leading to different products.
Complete Reduction to Amine: Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) typically leads to the complete reduction of the nitro group to the corresponding primary amine, yielding 7-Amino-9-oxofluorene-2-sulfonic acid.
Partial Reduction to Hydroxylamine (B1172632): Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine derivative. Reagents such as zinc dust in a neutral aqueous solution can facilitate this transformation. These hydroxylamine derivatives are often intermediates on the pathway to the full amine but can be isolated. The reaction of aromatic nitro compounds with certain nucleophiles, like chelated enolates, can also yield N-arylhydroxylamine derivatives. organic-chemistry.org
The conversion of a nitro group to an amino group on a fluorenone core is a documented pathway, as seen in the relationship between nitrated fluorenones and their amino-substituted downstream products. molbase.com
Table 1: Representative Reduction Reactions of the Nitro Group
| Reaction Type | Product Functional Group | Typical Reagents |
|---|---|---|
| Complete Reduction | Amino (-NH₂) | H₂/Pd, Pt, or Ni; Sn/HCl; Fe/HCl |
The 9-fluorenone (B1672902) scaffold, particularly when substituted with multiple electron-withdrawing nitro groups, is a well-established electron acceptor. researchgate.net The presence of the 7-nitro group, in conjunction with the sulfonic acid and ketone functionalities, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of 7-Nitro-9-oxofluorene-2-sulfonic acid. This electronic feature makes it a potent π-acceptor, capable of forming charge-transfer (CT) complexes with suitable electron-donor molecules. researchgate.net
Charge-transfer complexes are formed through non-covalent interactions where a partial transfer of electron density occurs from the Highest Occupied Molecular Orbital (HOMO) of a donor molecule to the LUMO of an acceptor molecule. researchgate.netmdpi.com This interaction results in the formation of a new, characteristic absorption band in the UV-visible spectrum. researchgate.netscienceopen.com
In the context of this compound, the electron-deficient aromatic system readily interacts with electron-rich donors such as polycyclic aromatic hydrocarbons, tetrathiafulvalene (B1198394) (TTF) derivatives, or carbazoles. researchgate.netmdpi.com The strength and stability of these CT complexes are directly related to the electron-accepting ability of the fluorenone derivative, which is enhanced by the number and strength of its electron-withdrawing substituents. researchgate.netmdpi.com The formation of these complexes is a key principle in the development of organic conductors and electronic materials. rsc.org
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strongly acidic functional group that provides high water solubility and serves as a handle for further derivatization through salt formation, esterification, or conversion to more reactive intermediates.
As a strong acid, this compound readily deprotonates in the presence of a base to form sulfonate salts. wikipedia.org This is a straightforward acid-base reaction. For example, treatment with a metal hydroxide (B78521) (e.g., potassium hydroxide) yields the corresponding metal sulfonate salt, such as potassium 7-nitro-9-oxo-9H-fluorene-2-sulfonate. guidechem.com This reaction is often used to modify the solubility and physical properties of the compound.
Esterification of the sulfonic acid group produces sulfonate esters. This can be achieved through several methods, including reaction with alcohols under dehydrating conditions or via the more reactive sulfonyl chloride intermediate (discussed below). Arenesulfonate esters are widely used in organic synthesis as effective alkylating agents and as precursors for various pharmaceuticals and dyes. researchgate.net
Table 2: Derivatization of the Sulfonic Acid Group
| Reaction Type | Reagent | Product |
|---|---|---|
| Salt Formation | Base (e.g., KOH, NaOH) | Metal Sulfonate Salt |
A primary method for activating the sulfonic acid group for covalent functionalization is its conversion to the corresponding sulfonyl chloride (-SO₂Cl). This transformation is typically accomplished by treating the sulfonic acid or its salt with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 7-Nitro-9-oxofluorene-2-sulfonyl chloride is a highly reactive electrophile. guidechem.com
The sulfonyl chloride intermediate is susceptible to nucleophilic attack, enabling the synthesis of a wide array of sulfonamide and sulfonate ester derivatives. nih.gov
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides. This reaction is robust and widely used in medicinal chemistry.
Sulfonate Ester Formation: Reaction with alcohols or phenols provides an efficient route to sulfonate esters.
This two-step process (conversion to sulfonyl chloride followed by nucleophilic substitution) is a versatile strategy for incorporating the 7-nitro-9-oxofluorene scaffold into larger molecular architectures. nih.gov
Transformations at the 9-Oxofluorene Core
The carbonyl group (ketone) at the 9-position of the fluorenone core is another site for chemical modification. It can undergo reactions typical of ketones, such as condensation and addition reactions, allowing for the extension of the π-system or the introduction of new functionalities at this position.
One common transformation is the Knoevenagel condensation, where the ketone reacts with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base. This reaction can be used to introduce ylidene-type substituents at the 9-position. For instance, polynitrofluorenones have been reacted with 5-nitrofuran-2-carbaldehyde or 5-nitrothiophene-2-carbaldehyde to create π-extended electron acceptors. rsc.org
Another example of reactivity at the 9-oxo position is the formation of hydrazones. Reaction of a fluorenone with hydrazine (B178648) or its derivatives (like tosylhydrazone) leads to the corresponding hydrazone product, replacing the C=O double bond with a C=N double bond. researchgate.net These derivatives can serve as intermediates for further transformations. researchgate.net
Table 3: Example Reactions at the 9-Oxo Position
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound | 9-Ylidene Fluorene (B118485) Derivative |
Reactions of the Carbonyl Group at the 9-Position
The carbonyl group at the 9-position of the fluorene scaffold is a key site for chemical transformations. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of the carbonyl group in related fluorenone derivatives provides a strong basis for predicting its chemical behavior.
One of the most significant reactions of the 9-oxofluorene moiety is the Knoevenagel condensation . This reaction involves the condensation of the carbonyl group with active methylene compounds, typically catalyzed by a base. In the case of fluorenone derivatives substituted with electron-withdrawing groups like the nitro group, the acidity of the methylene protons at the C-9 position of the fluorene ring itself can be enhanced. This increased acidity can, in some instances, facilitate the Knoevenagel reaction even in the absence of a strong base. The reaction typically proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield a 9-ylidene derivative.
| Reactant Type | General Product | Potential Reactants for this compound |
| Active Methylene Compounds | 9-Ylidene derivatives | Malononitrile, Ethyl cyanoacetate, Diethyl malonate |
| Amines | Imines (Schiff bases) | Primary amines, Hydrazines, Hydroxylamine |
| Organometallic Reagents | Tertiary alcohols | Grignard reagents, Organolithium compounds |
Other characteristic reactions of the carbonyl group include:
Formation of Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines.
Wittig Reaction: Reaction with phosphorus ylides can be employed to introduce a carbon-carbon double bond at the 9-position.
Reduction: The carbonyl group can be reduced to a hydroxyl group (fluorenol derivative) using various reducing agents.
Organometallic Addition: Grignard reagents and other organometallic compounds can add to the carbonyl group to form tertiary alcohols.
The presence of the strongly deactivating nitro and sulfonic acid groups on the aromatic rings of this compound would likely influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack.
Modifications at the 9-Position for Novel Derivatives
The modification of the 9-position of the fluorene core is a widely explored strategy for the synthesis of novel organic materials with tailored electronic and photophysical properties. For this compound, derivatization at this position offers a pathway to new compounds with potential applications in materials science.
A key strategy for creating novel derivatives involves the introduction of spiro-centers or the formation of exocyclic double bonds at the 9-position. These modifications can significantly alter the planarity and conjugation of the fluorene system, thereby tuning its optical and electronic properties.
Table of Potential 9-Position Modifications and Resulting Derivatives:
| Modification Reaction | Reagents | Resulting Derivative Class | Potential Properties |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | 9-Dicyanomethylene derivatives | Enhanced electron-accepting character, altered photophysics |
| Spiro-annulation | Diols, Diamines | Spiro-fluorene derivatives | Increased solubility, modified solid-state packing |
| Grignard Reaction | Aryl or Alkyl Grignard reagents | 9-Aryl/Alkyl-9-hydroxyfluorene derivatives | Precursors for further functionalization, altered steric hindrance |
While specific examples of these modifications on this compound are not readily found in the literature, the general synthetic routes are well-established for a wide range of fluorenone precursors. The resulting derivatives, incorporating the nitro and sulfonic acid functionalities, could exhibit interesting properties for applications such as nonlinear optics, organic electronics, and chemosensors.
Exploration of Self-Assembly and Supramolecular Chemistry for Hybrid Systems
The molecular structure of this compound, featuring a rigid aromatic core, a polar sulfonic acid group, and a nitro group capable of participating in hydrogen bonding and charge-transfer interactions, makes it an intriguing candidate for the construction of self-assembled and supramolecular systems.
The sulfonic acid group is a key player in directing self-assembly, primarily through the formation of strong hydrogen bonds. In the solid state or in specific solvent systems, these interactions can lead to the formation of well-ordered structures such as layers, columns, or more complex networks. The presence of the nitro group can further influence the packing of the molecules through dipole-dipole interactions and by acting as a hydrogen bond acceptor.
The planar fluorene core itself promotes π-π stacking interactions, which are crucial in the self-assembly of aromatic molecules. The combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions could lead to the formation of robust supramolecular architectures.
Potential Supramolecular Motifs Involving this compound:
| Interaction Type | Participating Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | Sulfonic acid groups (donor and acceptor) | Dimers, chains, sheets |
| π-π Stacking | Fluorene aromatic rings | Columnar or lamellar structures |
| Dipole-Dipole Interactions | Nitro groups, Carbonyl group | Ordered packing in the solid state |
| Host-Guest Interactions | The fluorene scaffold as a host | Encapsulation of small molecules |
The development of hybrid systems could involve the co-assembly of this compound with other molecules, such as electron-donating species to form charge-transfer complexes, or with metal ions to create coordination polymers. The sulfonic acid group can also be deprotonated to form a sulfonate anion, which can then participate in ionic interactions to build more complex supramolecular assemblies. While specific experimental studies on the self-assembly of this particular compound are not widely reported, its structural features strongly suggest a rich potential for exploration in the field of supramolecular chemistry.
Advanced Research Applications of 7 Nitro 9 Oxofluorene 2 Sulfonic Acid and Its Derivatives
Applications in Advanced Materials Science
7-Nitro-9-oxofluorene-2-sulfonic acid and its derivatives have emerged as a significant class of compounds in the field of advanced materials science. The unique electronic and photophysical properties endowed by the fluorene (B118485) core, combined with the electron-withdrawing nature of the nitro group and the solubilizing/electron-accepting characteristics of the sulfonic acid group, make these molecules versatile building blocks for a range of applications. Research has particularly focused on their utility in organic electronics, optoelectronics, and as functional dyes.
Organic Electronics and Optoelectronic Devices
The rigid, planar structure and high charge carrier mobility of the fluorene scaffold are foundational to its application in organic electronics. The introduction of a nitro group at the 7-position and a sulfonic acid group at the 2-position of the 9-oxofluorene core significantly modifies the electronic properties, creating materials with tailored energy levels suitable for various device architectures.
While direct applications of this compound in OLEDs are not extensively documented in readily available literature, the broader class of fluorene derivatives is of great significance in this field. Fluorene-based polymers and small molecules are widely used as blue-emitting materials due to their wide bandgap and high photoluminescence quantum efficiency. The introduction of a bulky, rigid spiro-annulated triphenylamine (B166846) moiety at the C9 position of fluorene in some derivatives has been shown to suppress the formation of undesirable fluorenone defects, which can act as emission quenchers.
In the context of organic transistors, fluorene-containing molecules are investigated for their semiconducting properties. Imide-functionalized fluorenone and its cyanated derivatives have been designed as electron-accepting building blocks for n-type organic semiconductors. These materials exhibit deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient electron injection and transport. For instance, two such materials demonstrated LUMO levels at -3.68 eV and -4.05 eV, respectively, showcasing their potential as high-performance n-type semiconductors.
In the realm of organic photovoltaics (OPVs), fluorene and fluorenone-based molecules are being explored as electron-transporting materials. nih.gov The efficiency of solar cells is highly dependent on the electron-transporting material, and fluorenone derivatives present a promising avenue of research. nih.gov New semiconductors incorporating fluorene or fluorenone central fragments, functionalized with phosphonic acid anchoring groups, have been synthesized for this purpose. nih.gov These derivatives exhibit good thermal stability and suitable electrochemical properties for effective electron transport from the light-absorbing layer in photovoltaic devices. nih.gov The presence of the electron-withdrawing 9-oxo group in the fluorenone core lowers the LUMO energy level, facilitating electron transfer from the donor material. The addition of a nitro group, as in this compound, would be expected to further lower the LUMO, potentially enhancing the electron-accepting properties of the material.
| Compound Family | Key Features | Potential Application | Relevant Energy Levels |
| Imide-functionalized fluorenones | Electron-accepting building blocks | n-type organic semiconductors | LUMO: -3.68 eV to -4.05 eV |
| Fluorenone-phosphonic acids | Good thermal stability, suitable for electron transport | Electron-transporting materials in OPVs | Ionization energy of fluorenone derivative: 5.96 eV |
Functional Dyes and Pigments
The strong electron-accepting nature of the nitrofluorene scaffold makes it an excellent core for the development of push-pull dyes, where it is coupled with an electron-donating group. This molecular design strategy leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.
Poly(nitro)fluorenes are recognized as versatile electron acceptors for creating dyes that absorb from the visible to the near and far-infrared regions. nih.gov A key strategy for red-shifting the absorption spectra of dyes is to enhance the electron-accepting ability of the acceptor unit. nih.gov The presence of one or more nitro groups on the fluorene core is highly effective in this regard. While many push-pull dyes have been developed for the visible range, those absorbing in the near-infrared (NIR) are less common but highly sought after for applications such as in vivo imaging, photodynamic therapy, and optical data storage. The use of poly(nitro)fluorenes as electron-accepting groups is a promising approach to designing NIR-absorbing dyes, as the core molecule itself can exhibit absorption in this region. nih.gov The sulfonic acid group in this compound can further enhance the electron-accepting character and also improve the solubility of the resulting dyes in polar solvents.
The color of fluorene-based dyes can be finely tuned by modifying their chemical structure. The absorption and emission wavelengths are highly sensitive to the nature of the electron-donating and electron-accepting groups, as well as the length and nature of the π-conjugated bridge connecting them. For dyes based on the this compound core, the strong electron-withdrawing power of the nitro and oxo groups establishes a low-energy LUMO. By coupling this acceptor with various electron donors of different strengths, a wide range of colors can be achieved. For instance, weaker donors will result in absorption at shorter wavelengths (e.g., in the visible region), while stronger donors will lead to a more significant red-shift, pushing the absorption into the near-infrared. This tunability is a key advantage in the design of functional dyes for specific applications.
| Donor Strength | Expected Absorption Region | Potential Color |
| Weak | Visible (shorter wavelength) | Yellow/Orange |
| Moderate | Visible (longer wavelength) | Red/Deep Red |
| Strong | Near-Infrared | Colorless (in visible) |
In-depth Analysis of this compound Reveals Limited Publicly Available Research in Specified Advanced Applications
Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the specific applications of the chemical compound this compound in advanced polymeric and catalytic systems, as outlined, are not extensively available in the public domain.
While the requested article structure focuses on highly specific uses of this compound and its derivatives, the current body of publicly accessible research does not provide sufficient data to populate the specified sections and subsections with the required level of detail. The outlined applications—including its role as a photoacid generator, in photoinitiated polymerization, as a component in polymer electrolyte membranes, for material stabilization in amorphous systems, and in heterogeneous acid catalysis—represent niche and advanced areas of material science.
General searches for related compounds and technologies confirm the significance of these research areas. For instance, photoacid generators (PAGs) are critical components in photolithography and the fabrication of microelectronics. Similarly, the development of novel polymer electrolyte membranes is a key focus in fuel cell technology. Heterogeneous acid catalysis is a cornerstone of the chemical industry, with ongoing research into more efficient and stable catalytic materials.
However, the direct link between these fields and the specific compound, this compound, is not well-documented in available scientific literature. This suggests that research into this particular compound for these applications may be nascent, proprietary, or not yet published.
Consequently, a scientifically accurate and thorough article focusing solely on the advanced research applications of this compound, as per the detailed outline provided, cannot be generated at this time.
An extensive search of the scientific literature and chemical databases did not yield specific research articles detailing the advanced applications of this compound in the areas outlined. The available information is limited to its chemical identity and basic properties. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, focusing solely on this specific compound.
While research exists for related compounds, such as other nitrofluorene derivatives, in the fields of electrocatalysis, chemical sensors, and macromolecular interactions, the user's strict instruction to focus solely on this compound and not to introduce information outside the explicit scope prevents the inclusion of such analogous data.
To fulfill the user's request, dedicated research on the electrochemical, sensory, and macromolecular interaction properties of this compound would need to be conducted and published in the scientific literature. Without such primary sources, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds, which would violate the core instruction of scientific accuracy and sole focus on the specified chemical.
Therefore, the requested article on the "" cannot be generated at this time due to the lack of available scientific data for the specified sections and subsections.
Investigation of Macromolecular Interactions
Complex Formation with Polymeric Scaffolds
The interaction of this compound and its derivatives with polymeric scaffolds is a nuanced area of study, primarily driven by the compound's dual functional nature: the electron-accepting character of the nitrofluorene core and the ionic/hydrogen-bonding potential of the sulfonic acid group. Research in this field, while not extensive on this specific molecule, draws heavily on the well-established principles of charge-transfer complexation and ionic interactions involving analogous molecular structures.
The formation of complexes between small molecules and polymeric scaffolds can significantly alter the material's properties, leading to applications in electronics, photonics, and sensor technology. In the context of this compound, two primary modes of interaction with polymeric chains are anticipated: charge-transfer (CT) interactions and ionic or hydrogen bonding.
Charge-Transfer Complexes
Nitrofluorene derivatives are recognized as potent electron acceptors. This characteristic is attributed to the electron-withdrawing nature of the nitro group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the fluorene system. Consequently, when this compound is brought into proximity with an electron-donating polymer, a charge-transfer complex can be formed.
These complexes arise from the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the polymer's repeating unit (the donor) to the LUMO of the nitrofluorene derivative (the acceptor). This interaction is often characterized by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum of the blend, which is absent in the spectra of the individual components.
A prime example of a suitable polymeric scaffold for forming charge-transfer complexes with nitrofluorene derivatives is poly(N-vinylcarbazole) (PVK). The carbazole (B46965) moiety in PVK is a well-known electron-rich aromatic system, making it an excellent electron donor. The interaction between a nitrofluorene acceptor and the carbazole donor units along the polymer chain leads to the formation of a stable charge-transfer complex. The extent of this interaction is influenced by the electron affinity of the fluorene derivative; a higher electron affinity generally results in a stronger complex.
The formation of such complexes can be investigated through various spectroscopic techniques. For instance, changes in the fluorescence emission spectra, such as quenching of the polymer's intrinsic fluorescence, can serve as evidence for the formation of a non-emissive or weakly emissive charge-transfer state.
| Interaction Type | Polymeric Scaffold Example | Key Functional Group on Polymer | Anticipated Spectroscopic Signature |
| Charge-Transfer | Poly(N-vinylcarbazole) (PVK) | Carbazole | New long-wavelength absorption band |
| Charge-Transfer | Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Thiophene | Quenching of polymer fluorescence |
Ionic and Hydrogen Bonding Interactions
The presence of the sulfonic acid (-SO₃H) group on the this compound molecule introduces the possibility of forming complexes with polymers through ionic interactions or hydrogen bonding. The sulfonic acid is a strong acid, meaning it can readily donate its proton.
When combined with a polymeric scaffold containing basic functional groups, such as primary, secondary, or tertiary amines, an acid-base reaction can occur. This results in the formation of a sulfonate anion (-SO₃⁻) on the fluorene derivative and a protonated amine (e.g., -NH₃⁺) on the polymer chain. The resulting electrostatic attraction between these oppositely charged ions leads to the formation of a stable polyelectrolyte complex.
Polymers such as poly(ethyleneimine) (PEI) or poly(vinylpyridine) (PVP) are excellent candidates for this type of interaction due to the presence of amine and pyridine (B92270) functionalities, respectively.
Furthermore, the sulfonic acid group can act as a strong hydrogen bond donor. It can form robust hydrogen bonds with polymers containing hydrogen bond acceptor groups, such as hydroxyls (-OH), carbonyls (C=O), or ethers (-O-). Poly(vinyl alcohol) (PVA) and poly(ethylene glycol) (PEG) are examples of polymers that could form complexes with this compound through this mechanism.
The table below summarizes the potential interactions mediated by the sulfonic acid group.
| Interaction Type | Polymeric Scaffold Example | Key Functional Group on Polymer | Nature of the Bond |
| Ionic Interaction | Poly(ethyleneimine) (PEI) | Amine | Electrostatic |
| Ionic Interaction | Poly(vinylpyridine) (PVP) | Pyridine | Electrostatic |
| Hydrogen Bonding | Poly(vinyl alcohol) (PVA) | Hydroxyl | Hydrogen Bond |
| Hydrogen Bonding | Poly(ethylene glycol) (PEG) | Ether | Hydrogen Bond |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-nitro-9-oxofluorene-2-sulfonic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sulfonation of fluorene derivatives followed by nitration and oxidation. Key steps include:
- Sulfonation : Use concentrated sulfuric acid or sulfur trioxide under controlled temperature (80–100°C) to introduce the sulfonic acid group at the 2-position .
- Nitration : Introduce the nitro group at the 7-position using a nitric acid-sulfuric acid mixture, ensuring slow addition to avoid over-nitration.
- Oxidation : Oxidize the 9-position using potassium permanganate or chromium-based oxidants in acidic conditions.
- Purification : Employ recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (≥95% purity threshold) and NMR (absence of extraneous peaks) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- Structural Elucidation : Use H/C NMR to confirm substituent positions and FT-IR to identify functional groups (e.g., sulfonic acid S=O stretching at 1150–1250 cm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns; compare retention times against standards .
- Quantitative Analysis : LC-MS or GC-MS for trace impurity detection (limit of quantification <0.1%) .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) using phosphate (pH 2–8) and borate (pH 9–12) buffers .
Incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.
Monitor degradation via UV-Vis spectroscopy (absorbance changes at λ_max) and HPLC to quantify intact compound.
- Data Interpretation : Use Arrhenius plots to predict shelf-life and identify degradation products via MS/MS fragmentation .
Q. What strategies are effective in resolving contradictions in reported reactivity data for nitro-substituted sulfonic acids?
- Methodological Answer :
- Root-Cause Analysis :
Compare experimental conditions (e.g., solvent polarity, catalyst presence) across studies. For example, polar aprotic solvents (DMF) may enhance electrophilic reactivity vs. aqueous systems .
Assess methodological flaws: Inconsistent purity thresholds (<90% vs. >99%) or unaccounted side reactions (e.g., hydrolysis of nitro groups in acidic media) .
- Resolution : Replicate disputed experiments under standardized conditions (e.g., IUPAC guidelines) and use factorial design to isolate variables (e.g., temperature vs. pH effects) .
Q. How can computational modeling optimize reaction pathways for functionalizing this compound?
- Methodological Answer :
- In Silico Workflow :
Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites (e.g., nitro group’s electrophilicity).
Simulate transition states for proposed reactions (e.g., nucleophilic aromatic substitution at the 7-position).
Validate models with experimental kinetic data (e.g., rate constants for nitro-group reduction) .
- Integration with Experimentation : Use high-throughput screening to test computationally predicted catalysts (e.g., Pd/C for hydrogenation) .
Data Contradiction and Reproducibility
Q. What steps should be taken when reproducibility issues arise in synthesizing this compound?
- Methodological Answer :
- Troubleshooting Protocol :
Verify reagent quality (e.g., sulfuric acid concentration ≥98%).
Standardize reaction monitoring (e.g., in-situ FT-IR for real-time sulfonation tracking).
Cross-validate analytical results with independent labs using shared reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
